3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C9H8Br2Cl2N2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
A plausible mechanism for its chemodivergent reaction has been proposed . The reaction is thought to proceed via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide an intermediate .
Biochemical Pathways
Given the compound’s structure and proposed reaction mechanism, it may interact with pathways involving halogenated pyridines and imidazopyridines . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylimidazo[1,2-a]pyridine.
Bromination: The first step involves the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.
Hydrobromide Formation: Finally, the product is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the dichloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)-3-bromo-6-methylimidazo[1,2-a]pyridine
- 3-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
- 2-(Dichloromethyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Uniqueness
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and dichloromethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry and antimicrobial research. Its unique structure, featuring both bromine and chlorine substituents, contributes to its reactivity and biological interactions.
- Molecular Formula : C8H6BrCl2N2
- IUPAC Name : 3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine; hydrobromide
- Physical Form : Yellow solid
- Purity : Typically around 90-97% depending on the source.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's halogen substituents can enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics:
- Minimum Inhibitory Concentrations (MIC) : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Biofilm Inhibition : It effectively reduced biofilm formation at concentrations lower than those required for growth inhibition, indicating a potential use in treating biofilm-associated infections.
Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (MBIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 2 |
Enterococcus faecalis | 16 | 4 |
Escherichia coli | 32 | 8 |
Antiparasitic Activity
Preliminary studies suggest that the compound may also possess antiparasitic properties, particularly against malaria-causing parasites. It was evaluated in vitro against Plasmodium falciparum, showing promising results that warrant further investigation.
Case Studies
-
Antimicrobial Kinetics Study :
A study evaluated the time-growth kinetics of the compound against various bacterial strains. Results indicated that as the concentration increased, the bacteriostatic efficacy improved significantly, especially againE. faecalis, which showed a longer lag phase at lower concentrations before exhibiting growth inhibition. -
Biofilm Formation Analysis :
Using crystal violet assays, researchers assessed the compound's ability to inhibit biofilm formation on polystyrene surfaces. The results indicated a dose-dependent decrease in biofilm biomass, supporting its potential application in preventing chronic infections associated with biofil
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-6-13-7(9(11)12)8(10)14(6)4-5;/h2-4,9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQIDYZDXSNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724922 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332604-23-5 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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